1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethane-1,2-diol
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Overview
Description
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethane-1,2-diol is an organic compound that features a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethane-1,2-diol typically involves the borylation of an appropriate precursor. One common method involves the reaction of a phenyl derivative with pinacolborane in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethane-1,2-diol undergoes several types of chemical reactions:
Oxidation: The boronic ester group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the boronic ester to a borane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of a suitable leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Phenols and boric acid.
Reduction: Boranes and alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethane-1,2-diol has several applications in scientific research:
Biology: Potential use in the development of boron-containing drugs due to its ability to form stable complexes with biomolecules.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethane-1,2-diol primarily involves its ability to participate in cross-coupling reactions. The boronic ester group acts as a nucleophile, reacting with electrophiles in the presence of a palladium catalyst to form new carbon-carbon bonds. This process is facilitated by the formation of a palladium-boron complex, which undergoes transmetalation and reductive elimination to yield the final product .
Comparison with Similar Compounds
Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar structure but with an amine group instead of an ethane-1,2-diol group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: Contains an aldehyde group instead of an ethane-1,2-diol group.
1-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Features a pyridine ring instead of a phenyl ring.
Uniqueness
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethane-1,2-diol is unique due to the presence of both a boronic ester and an ethane-1,2-diol group
Biological Activity
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethane-1,2-diol is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
- Molecular Formula : C13H22BNO
- CAS Number : 1227068-67-8
- Molecular Weight : 221.14 g/mol
Synthesis
The compound can be synthesized through various methodologies involving boronic acids and diols. A common approach includes the reaction of a suitable boronic acid with an appropriate phenol derivative in the presence of a catalyst.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may act by inhibiting specific signaling pathways involved in cancer cell proliferation. The presence of boron in the structure allows for unique interactions with biological molecules, potentially leading to apoptosis in cancer cells.
Antioxidant Activity
Research has demonstrated that the compound exhibits antioxidant properties. Antioxidants are crucial in mitigating oxidative stress within cells:
- Case Study : In vitro studies showed that the compound effectively scavenged free radicals, thus protecting cellular components from oxidative damage.
Enzyme Inhibition
The compound has been investigated for its ability to inhibit certain enzymes:
- Enzyme Targets : Preliminary data suggest inhibition of enzymes such as cyclooxygenases (COX), which play a role in inflammation and pain pathways.
Data Tables
Property | Value |
---|---|
Molecular Formula | C13H22BNO |
Molecular Weight | 221.14 g/mol |
CAS Number | 1227068-67-8 |
Antioxidant Activity | Effective scavenger of free radicals |
Enzyme Inhibition | Potential COX inhibitor |
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives of this compound inhibited the growth of breast cancer cells in vitro. The mechanism was linked to the modulation of estrogen receptor activity.
Study 2: Antioxidant Properties
In another study focusing on oxidative stress models, the compound showed a significant reduction in reactive oxygen species (ROS) levels in human cell lines. This suggests its potential use as a protective agent against oxidative damage.
Properties
Molecular Formula |
C14H21BO4 |
---|---|
Molecular Weight |
264.13 g/mol |
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethane-1,2-diol |
InChI |
InChI=1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)11-7-5-10(6-8-11)12(17)9-16/h5-8,12,16-17H,9H2,1-4H3 |
InChI Key |
IUUIXHZNCMYVSX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(CO)O |
Origin of Product |
United States |
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